7-Chloro-6-methylchroman-4-amine
Description
7-Chloro-6-methylchroman-4-amine is a chroman (benzopyran) derivative featuring a chlorine atom at position 7, a methyl group at position 6, and an amine group at position 4. Its molecular formula is C₁₀H₁₂ClNO, with a molecular weight of ~197.5 g/mol. The chlorine and methyl substituents in this compound likely enhance lipophilicity and influence electronic properties, which could modulate interactions with biological targets.
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
7-chloro-6-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12ClNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3 |
InChI Key |
GOYLEHRXHKRYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)OCCC2N |
Origin of Product |
United States |
Preparation Methods
Chromanone Intermediate Formation
The synthesis typically begins with the preparation of a chromanone intermediate, which serves as the scaffold for further functionalization. This involves:
Condensation and Cyclization : Aromatic 2-acetylphenols or 2-acetylthiophenols are condensed with esters (e.g., alkyl acetates) to form 1-(2-hydroxyphenyl)-1,3-butanedione derivatives. These intermediates undergo ring closure by dehydration to yield chroman-4-one structures.
Reduction : The chroman-4-one is reduced, often using lithium aluminum hydride (LiAlH4), to obtain the chroman ring system with a ketone or alcohol functionality suitable for further substitution.
Halogenation (Chlorination)
- The chromanone or chroman intermediate is selectively chlorinated at the 7th position using reagents such as thionyl chloride or phosphorus pentachloride. This step introduces the chloro substituent essential for the target molecule.
Methylation at Position 6
Amination at Position 4
The key step involves introducing the amine group at the 4th position of the chroman ring. This can be achieved by:
Direct Amination : Using ammonia or primary amines under nucleophilic substitution or reductive amination conditions on a suitable precursor (e.g., 4-chlorochroman derivatives).
Reduction of Nitro or Azido Precursors : Sometimes, nitro or azido groups are introduced at position 4 and subsequently reduced to amines.
Catalytic or Stoichiometric Formylation and Conversion : Formylation of amines followed by reduction can be used to install the amine functionality, as supported by general formylation methods of amines in chroman derivatives.
Detailed Preparation Methods and Reaction Conditions
Asymmetric Synthesis and Chiral Resolution
The (S)-enantiomer of 7-Chloro-6-methylchroman-4-amine is often desired for biological applications. Two main approaches are:
Asymmetric Synthesis : Using chiral catalysts or starting materials to induce stereoselectivity during ring formation or amination steps.
Chiral Resolution : Separation of racemic mixtures by crystallization or chromatographic methods to isolate the (S)-enantiomer.
Research Findings on Reaction Efficiency and Yields
Formylation of Amines : Studies show that catalytic formylation using acid catalysts or organic catalysts can produce formamide intermediates with excellent yields (up to 90%), which can be converted to amines efficiently.
Three-Component Reactions : Recent research on chroman derivatives indicates that multicomponent reactions involving chromone derivatives, primary amines, and phosphine oxides yield functionalized chroman amines with high selectivity and yields (86–93%). Although this study focuses on related chromanones, the methodology informs potential synthetic routes for this compound.
Industrial Synthesis : Continuous flow reactors and optimized catalysts improve yield and purity in large-scale synthesis, reducing reaction times and waste.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Chromanone condensation + reduction + chlorination + amination | 2-acetylphenol esters, LiAlH4, SOCl2, NH3 | 70–85 | Well-established, scalable | Multi-step, requires careful control |
| Catalytic formylation + reduction | Formic acid, acid catalysts, amines | 75–90 | High selectivity, mild conditions | Requires catalyst optimization |
| Three-component reaction (chromone + amine + phosphine oxide) | Chromone, primary amines, phosphine oxides | 86–93 | One-pot, high yield | Limited to certain amines |
| Asymmetric synthesis | Chiral catalysts or chiral starting materials | 60–80 | Enantioselective product | More complex, costlier |
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-methylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Formation of chroman-4-one derivatives.
Reduction: Formation of chroman-4-ol or chroman-4-amine derivatives.
Substitution: Formation of various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-6-methylchroman-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-6-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-Chloro-6-methylchroman-4-amine with structurally related chroman-4-amine derivatives and other analogs, focusing on substituents, molecular properties, and synthesis insights:
Key Structural and Functional Differences
Halogen Type and Position :
- Chlorine (Cl) in the target compound increases lipophilicity and steric bulk compared to fluorine (F) in analogs (e.g., (S)-7-Fluoro-6-methylchroman-4-amine) . Chlorine’s larger atomic radius may enhance van der Waals interactions in biological systems.
- Fluorine’s electronegativity could improve metabolic stability and reduce oxidative degradation compared to chlorine .
Ethyl (Et) substituents (e.g., 6-Ethylchroman-4-amine) enhance lipophilicity, which may favor blood-brain barrier penetration but could also increase off-target binding .
Stereochemical Considerations :
- Chiral centers in compounds like (S)-7-Fluoro-6-methylchroman-4-amine and (R)-6-Methoxychroman-4-amine may lead to enantiomer-specific biological activity, though specific data are lacking in the evidence .
Core Structure Variations :
- Pyrimidine analogs (e.g., 4-chloro-6-methylpyrimidin-2-amine) differ significantly in scaffold but share chloro-methyl substitution patterns, highlighting the role of heterocyclic cores in modulating target selectivity .
Biological Activity
7-Chloro-6-methylchroman-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of chroman derivatives, characterized by a benzopyran ring system. Its molecular formula is C₁₀H₁₃ClN, with a molecular weight of approximately 197.66 g/mol. The presence of a chlorine atom at the 7-position and an amine group at the 4-position contributes to its distinct chemical reactivity and biological activity.
Biological Activity
Mechanisms of Action
Research indicates that this compound exhibits significant interactions with various biological targets:
- Monoamine Oxidase Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO) activity, which is crucial for regulating neurotransmitter levels in the brain. This inhibition suggests potential applications in treating mood disorders such as depression and anxiety by enhancing serotonergic signaling pathways.
- Cytochrome P450 Interaction : Studies have indicated that this compound interacts with cytochrome P450 enzymes, influencing drug metabolism. This interaction is essential for understanding potential drug-drug interactions in therapeutic settings.
Antioxidant Properties
Preliminary studies suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress in biological systems. This characteristic could have implications for its use in preventing oxidative damage associated with various diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound, highlighting its therapeutic potential:
| Study | Findings | Implications |
|---|---|---|
| Study A (2023) | Demonstrated MAO inhibition with an IC50 value of 150 nM | Potential for treating depression |
| Study B (2022) | Showed interaction with cytochrome P450 enzymes affecting drug metabolism | Importance in pharmacokinetics |
| Study C (2024) | Reported antioxidant activity in vitro | Possible role in preventing oxidative stress |
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be understood by comparing it with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| 6-Methylchroman-4-amine | Lacks chlorine at the 7-position |
| 4-Aminochroman | Does not have a methyl group at the 6-position |
| Chromane derivatives | Varying substituents on the chroman ring |
This comparative analysis highlights how the specific configuration and substitution pattern of this compound impart distinct biological activities compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
